N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide

Description

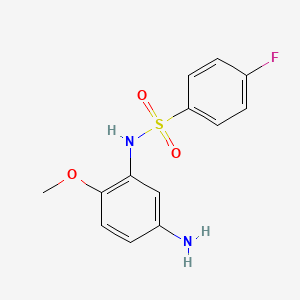

Chemical Structure and Properties N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide (C₁₃H₁₃FN₂O₃S; molecular weight 296.32 g/mol) is a sulfonamide derivative featuring a 5-amino-2-methoxyphenyl group linked to a 4-fluorobenzenesulfonamide moiety. The compound’s structure includes key functional groups: a sulfonamide (-SO₂NH-), a methoxy (-OCH₃), and a fluorine substituent on the aromatic ring.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-19-13-7-4-10(15)8-12(13)16-20(17,18)11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWSSYITSPFPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide typically involves the reaction of 5-amino-2-methoxyaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while substitution of the methoxy group can result in various substituted derivatives.

Scientific Research Applications

N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs.

Medicine: Its structural similarity to other sulfonamide drugs suggests potential antibacterial properties, making it a subject of interest in medicinal chemistry.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize the biological and chemical behavior of N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide, it is compared to structurally related sulfonamides, acetamides, and nitroaromatic compounds. Key analogues include:

*DNAN: 2,4-dinitroanisole, a reference explosive and toxicant.

Key Findings

Toxicity Profile: Ac-DAAN: Exhibited the lowest microbial toxicity in methanogenic assays, attributed to its acetamide group, which may reduce reactive intermediate formation during biodegradation . iMENA: Demonstrated moderate toxicity (50% inhibition at 25 μM) due to its nitro group, which generates reactive nitroso intermediates during microbial reduction .

Structural Influence on Bioactivity :

- Sulfonamide vs. Acetamide : The sulfonamide group in the target compound may enhance binding to microbial enzymes (e.g., dihydropteroate synthase) compared to Ac-DAAN’s acetamide, though direct toxicity data is lacking .

- Substituent Effects : The 4-fluoro substituent in the target compound could improve metabolic stability compared to the 5-chloro analogue in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, which is synthesized for broader biological screening .

Synthetic and Industrial Relevance: Analogues like 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide () highlight the pharmaceutical interest in fluoro-substituted aromatics, though their benzamide backbone differs functionally from sulfonamides.

Data Table: Comparative Toxicity and Structural Features

| Feature/Compound | Target Sulfonamide | Ac-DAAN | iMENA | Azo-Dimer (dimer L) |

|---|---|---|---|---|

| Functional Group | Sulfonamide | Acetamide | Aniline | Azo dimer |

| Key Substituent | 4-Fluoro | None | 3-Nitro | 4,4′-Azodianiline |

| Methanogenic Toxicity (IC₅₀) | N/A | >100 μM | 25 μM | ~10–20 μM |

| Reactive Intermediates | Unlikely | Unlikely | Nitroso species | Stable radicals |

Research Implications

However, its exact microbial inhibition profile remains unquantified in the provided evidence. Future studies should focus on direct comparative assays with DNAN and iMENA to clarify its environmental and pharmacological safety.

Biological Activity

N-(5-amino-2-methoxyphenyl)-4-fluorobenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an amino group, a methoxy group, and a sulfonamide moiety, contributing to its potential therapeutic effects. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), enzymes that play crucial roles in physiological processes such as acid-base balance and respiration. Compounds with similar structures have shown inhibitory activity against tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in cancer progression and metastasis .

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated selective cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7 µM to 24 µM, indicating potent anticancer properties .

Inhibition of Viral Replication

Additionally, sulfonamide derivatives have been studied for their antiviral properties. Some analogues have shown efficacy against human adenoviruses (HAdV), with selectivity indexes exceeding 100 compared to standard antiviral agents like niclosamide . This suggests that this compound may also possess antiviral potential.

Table 1: Biological Activity Summary of Sulfonamide Derivatives

| Compound Name | Target | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| This compound | hCA IX | TBD | TBD | Current Study |

| Compound 6 | HAdV | 0.27 | >100 | |

| Compound 22 | HCT-116 | 11 | TBD | |

| Compound 15 | MCF-7 | 15 | TBD |

Detailed Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits a concentration-dependent reduction in cell viability across various cancer cell lines. For example, compound derivatives showed IC50 values between 7 µM and 24 µM against HCT-116 and MCF-7 cells .

- Enzyme Inhibition : The inhibitory effects on hCA IX were significant, with some derivatives showing nanomolar range inhibition (51.6 nM to 99.6 nM) against this target . This highlights the potential for developing these compounds as therapeutic agents targeting tumor metabolism.

- Antiviral Activity : The antiviral activity of certain analogues has been confirmed through mechanistic studies indicating their ability to disrupt viral DNA replication processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.